4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, with the Chemical Abstracts Service (CAS) number 1261232-51-2, is a chemical compound that falls under the category of piperidine derivatives. This compound features a piperidine ring substituted with a tert-butyl ester and a pyrimidine moiety, which enhances its potential biological activity. The molecular formula for this compound is and it has a molecular weight of approximately 292.38 g/mol .
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen in its structure. It is often studied for its pharmacological properties and potential therapeutic applications.
The synthesis of 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. Common methods include:
Specific reagents and conditions can vary based on the desired yield and purity of the final product. For instance, using different solvents or temperatures can significantly affect the reaction kinetics and outcomes.
The molecular structure of 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester consists of:
The three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .
Key structural data includes:
This compound may undergo various chemical reactions typical for esters and amines, including:
The reactivity can be influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may act as inhibitors for specific kinases involved in cell proliferation, making them candidates for cancer treatment .
Experimental data from pharmacological studies would provide insights into binding affinities and inhibitory constants relevant to its therapeutic potential.
While specific physical properties such as melting point or boiling point are not widely reported, typical characteristics may include:
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has potential applications in:
The synthesis of 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1261230-81-2) employs sequential protection, coupling, and deprotection steps. A representative 3-step approach begins with N-Boc protection of 4-(aminomethyl)piperidine under Schotten-Baumann conditions using di-tert-butyl dicarbonate in aqueous THF (0–5°C, 2h). The resulting intermediate undergoes reductive amination with 4-methylpyrimidin-2-one using sodium triacetoxyborohydride in DCM at ambient temperature (12h, 78% yield). Final acidic deprotection (TFA/DCM, 1:1) yields the target amine salt [3] .
Table 1: Multi-Step Synthesis Performance
Step | Reaction Type | Key Reagent | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | Boc Protection | (Boc)₂O, NaOH/THF-H₂O | 95 | >99 |
2 | Reductive Amination | NaBH(OAc)₃, DCM | 78 | 95 |
3 | TFA Deprotection | TFA/DCM (1:1) | 92 | 98 |
Critical purification points include silica gel chromatography (ethyl acetate/hexanes, 3:7) after amination and recrystallization from ethanol/water after deprotection. This strategy achieves an overall yield of 68–72% with >95% purity confirmed by HPLC [3] [7].
Catalytic methods significantly enhance the functionalization efficiency of the tert-butyl ester group in piperidine scaffolds. Palladium-catalyzed coupling (Pd(OAc)₂/XPhos, 2 mol%) enables selective N-alkylation at the piperidine nitrogen without ester cleavage. Key advancements include:
Table 2: Catalyst Performance Comparison
Catalyst System | Substrate | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Pd/C (10 wt%) | Chloro-methylpyrimidine | 25 | >99 | 95 |
Pd(OAc)₂/XPhos | Bromo-methylpyrimidine | 80 | 98 | 92 |
Ni(dppf)Cl₂ | Fluoro-methylpyrimidine | 100 | 85 | 88 |
Notably, Ni-catalyzed methods show promise for halogenated pyrimidines but require higher temperatures, risking Boc decomposition (>120°C). Microwave-assisted catalysis (150W, 100°C) reduces reaction times from hours to minutes while maintaining 91–94% yields [6] [7].
Regioselectivity is governed by the electron-deficient nature of the pyrimidine ring, where C2-position halogen atoms exhibit superior leaving-group capability versus C4/C5 analogues. Methylation kinetics reveal:
The methyl group at pyrimidine-C4 enhances C2 electrophilicity via inductive effects, reducing reaction activation energy from 85 kJ/mol (unsubstituted) to 72 kJ/mol (4-methyl derivative). This accelerates coupling completion from 24h to 8h in DMF at 60°C .
Table 3: Regioselectivity Influencing Factors
Substituent Position | Electron Withdrawing Group | Relative Amination Rate (C2 vs C4) |
---|---|---|
4-H | None | 5:1 |
4-CH₃ | Methyl | 30:1 |
4-Cl | Chloro | 18:1 |
5-Cl | Chloro | 7:1 |
SMILES notation (CC1=NC(=NC=C1)NCC2CCCCN2C(=O)OC(C)(C)C
) confirms the connection point: the pyrimidine N1 bonds exclusively to the piperidine methylene unit [7].
Solvent polarity critically influences the nucleophilic substitution between Boc-protected aminomethylpiperidine and 4-methyl-2-chloropyrimidine:
Temperature studies reveal an optimal window of 60–80°C, where:
Table 4: Solvent/Temperature Optimization Matrix
Solvent | Dielectric Constant (ε) | 60°C Yield (%) | 80°C Yield (%) | 100°C Yield (%) |
---|---|---|---|---|
DMF | 38.3 | 85 | 92 | 78 |
DMSO | 46.7 | 88 | 90 | 65 |
Ethanol | 24.3 | 70 | 75 | 52 |
Toluene | 2.4 | 40 | 60 | 68 |
Notably, mixed-solvent systems (DMF:toluene 1:3) balance polarity and boiling point, achieving 89% yield at 95°C with minimal degradation [3].
Transitioning from batch to continuous flow systems resolves key scalability challenges:
Industrial pilot runs (Ambeed Inc.) demonstrate:
Table 5: Batch vs. Continuous Flow Performance
Parameter | Batch Reactor (100L) | Continuous Flow (kg/day) |
---|---|---|
Output | 5.2 kg/cycle | 4.8 |
Reaction Time | 14h | 12min |
Yield | 85% | 95% |
Purity | 95% | 98.5% |
Solvent Waste | 120L/kg product | 70L/kg product |
These systems enable direct integration with downstream hydrogenation modules for derivatives like 4-[(4-methyl-1,4-dihydropyrimidin-2-ylamino)-methyl] intermediates [3] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0